
Hexuronic Acid
Descripción general
Descripción
Hexuronic acid is any uronic acid derived from a hexose . These include fructuronic acids, galacturonic acids, glucuronic acids, guluronic acids, iduronic acids, mannuronic acids, and tagaturonic acids . In the early 1900s, ascorbic acid (vitamin C) was also known as this compound .
Synthesis Analysis
This compound is involved in many biochemical reactions. For instance, it plays a crucial role in the epimerization of glycosaminoglycans (GAGs) fragments . A new MS-based hyphenated method has been developed for the elucidation of this process. It involves measuring simultaneously the MS/MS spectrum and the gas phase IR spectrum to gain direct structural information .
Molecular Structure Analysis
This compound is composed of two hexuronic acids: β-D-mannuronic acid (M) and α-L-guluronic acid (G) linked by 1–4 bonds . These units are randomly distributed in a linear chain. They can also be arranged as homogeneous blocks MM or GG and heterogeneous or alternating as MG .
Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, during the kraft process in the creation of wood pulp, hexenuronic acid decreases a wood’s kappa number, which is a measure of bleachability of wood pulp, by 3-7 . It readily reacts with common wood pulp bleaching agents like ozone, peracetic acid, and chlorine dioxide .
Physical And Chemical Properties Analysis
This compound is a bicyclic organic compound with the formula C13H20O10 . It is an unsaturated sugar produced during the kraft process in the creation of wood pulp .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Hexuronic acid is a type of uronic acid derived from a hexose . It includes fructuronic acids, galacturonic acids, glucuronic acids, guluronic acids, iduronic acids, mannuronic acids, and tagaturonic acids . This compound primarily targets extracellular heparan sulfate proteoglycans . It also interacts with a variety of molecules including members of the fibroblast growth factor family (FGFs), the Wnts, serine protease inhibitors, and extracellular matrix proteins .
Mode of Action
This compound interacts with its targets by binding to them . This binding can initiate degradation of heparan sulfate chains by exolytic hydrolases and sulfatases, as part of normal turnover of the polysaccharide . More unexpectedly, this compound also influences heparan sulfate biosynthesis, such that overexpression of the enzyme results in generation of highly sulfated, heparin-like oligosaccharides .
Biochemical Pathways
This compound is involved in the uronic acid pathway, a metabolic process that converts carbohydrates like glucose and other sugars into uronic acids . These uronic acids are necessary intermediates in a number of metabolic processes, such as the synthesis of glycosaminoglycans . Ascorbic acid (vitamin C) production also plays a crucial role in the uronic acid pathway .
Pharmacokinetics
It is known that this compound is a tetrahydroxy aldehydic acid obtained by oxidation of hexose sugars . This suggests that it may be metabolized in the body through oxidation processes.
Result of Action
The result of this compound’s action is the transformation of certain carbohydrates into matching uronic acid derivatives . These uronic acids are important constituents of glycosaminoglycans (GAGs), proteoglycans, and other physiologically relevant compounds .
Action Environment
The action of this compound can be influenced by environmental factors. For example, in the context of wood pulp production, hexenuronic acid (a type of this compound) decreases a wood’s kappa number, which is a measure of bleachability of wood pulp, by 3-7 . It readily reacts with common wood pulp bleaching agents like ozone, peracetic acid, and chlorine dioxide .
Propiedades
IUPAC Name |
3,4,5,6-tetrahydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMOLEFTQBMNLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(OC(C1O)O)C(=O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6294-16-2, 528-16-5 | |
| Record name | .alpha.-D-Galacturonic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9248 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | D-Glucopyranuronic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the historical significance of hexuronic acid in the discovery of vitamin C?
A1: In the late 1920s, Albert von Szent-Gyorgyi isolated a reducing substance from various plant and animal tissues, including the adrenal cortex. He named this substance "this compound" due to its structure [, , , , , ]. His work, along with that of other researchers, eventually led to the realization that this compound was in fact vitamin C [, , , , , ]. This discovery was a major milestone in vitamin research and earned Szent-Gyorgyi the Nobel Prize in Physiology or Medicine in 1937 [].
Q2: How did early research demonstrate the antiscorbutic properties of this compound?
A2: Researchers found that the antiscorbutic activity of food extracts correlated with their reducing capacity, suggesting a link between the two [, ]. Szent-Gyorgyi's this compound, a known reducing agent, was then tested for antiscorbutic activity. Studies using guinea pigs, which require dietary vitamin C, confirmed that this compound could indeed prevent and cure scurvy [, ]. This provided strong evidence that this compound was the active principle responsible for the antiscorbutic properties of fruits and vegetables.
Q3: What is the chemical nature of this compound?
A3: Hexuronic acids are a class of sugar acids that are derived from aldohexoses by oxidation of the primary alcohol group to a carboxylic acid []. The most common naturally occurring hexuronic acids are D-glucuronic acid and L-iduronic acid.
Q4: What is the significance of the different configurations of this compound residues in glycosaminoglycans?
A4: The presence of either D-glucuronic acid or L-iduronic acid in heparan sulfate and heparin influences their biological activity []. These structural variations affect the binding of these glycosaminoglycans to proteins and other molecules, impacting their biological roles in processes such as cell signaling, coagulation, and wound healing.
Q5: How can different hexuronic acids within complex biological samples be identified and quantified?
A5: Gas-liquid partition chromatography (GLPC) is a technique that has been successfully employed for this purpose []. After appropriate derivatization to enhance volatility and stability, the different this compound derivatives can be separated and quantitatively analyzed.
Q6: What innovative spectroscopic technique has been used to distinguish between this compound diastereomers?
A6: Cryogenic infrared spectroscopy, combined with mass spectrometry, has emerged as a powerful tool for distinguishing between D-glucuronic acid and L-iduronic acid within oligosaccharides []. This technique exploits the unique vibrational fingerprints of these isomers in a cryogenic environment, providing enhanced structural resolution.
Q7: How does the content of hexuronic acids change in the lungs during the development of pneumoconiosis?
A7: Studies in animal models of pneumoconiosis, caused by exposure to dust particles, have shown that this compound levels in lung tissue increase throughout the development of the disease []. This increase precedes the accumulation of hydroxyproline, a marker of collagen deposition, suggesting an early role for this compound-containing molecules like glycosaminoglycans in the pathogenesis of pneumoconiosis.
Q8: What is the relationship between this compound and the adrenal gland?
A8: Early research showed a high concentration of this compound, later identified as vitamin C, in the adrenal cortex [, , ]. While initial observations suggested a specific role for vitamin C in adrenal function, further studies revealed that other tissues also contain significant amounts of vitamin C []. In species that do not require dietary vitamin C, like dogs, the adrenal gland does not appear to play a unique role in vitamin C synthesis or metabolism [].
Q9: How does vitamin C deficiency affect the adrenal glands of guinea pigs?
A9: Guinea pigs, which rely on dietary vitamin C, experience adrenal hypertrophy (enlargement) when deprived of the vitamin [, ]. This hypertrophy is thought to be a compensatory response to the depletion of vitamin C in the adrenal glands. Furthermore, the adrenals of scorbutic guinea pigs lose their ability to reduce silver nitrate, indicating a loss of ascorbic acid content [, ].
Q10: What is the role of this compound in wound healing?
A10: this compound is a component of glycosaminoglycans, which are important constituents of the extracellular matrix and play crucial roles in wound healing [, ]. Studies using extracts from Atropa belladonna, a plant traditionally used for wound treatment, have shown increased levels of this compound in the granulation tissue of treated wounds []. This increase, along with elevated levels of hydroxyproline and hexosamine, suggests enhanced collagen synthesis and deposition, contributing to faster wound healing [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



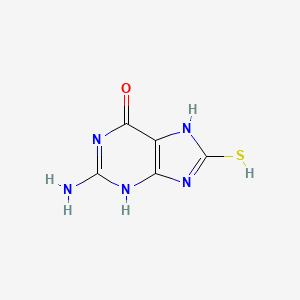

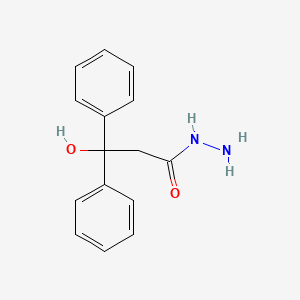
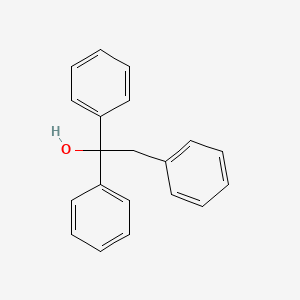
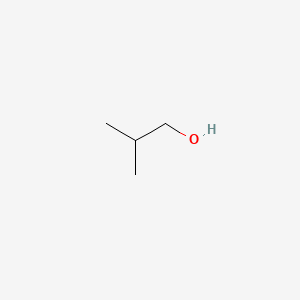
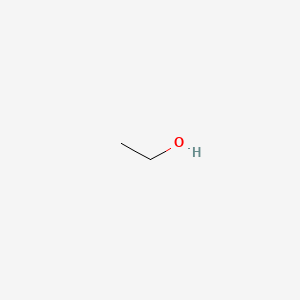
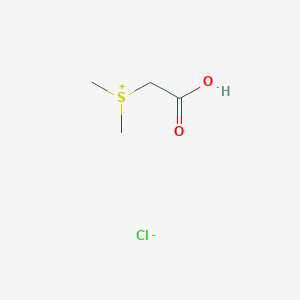
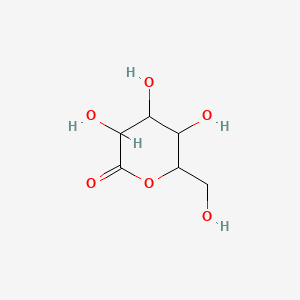
![(1S,2R,6R,8R,9R)-9-Hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.0^{2,6}]undecan-10-one](/img/structure/B7769936.png)

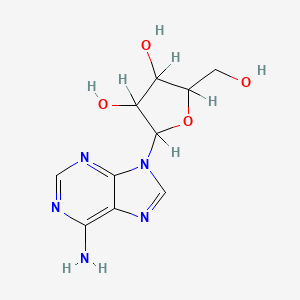
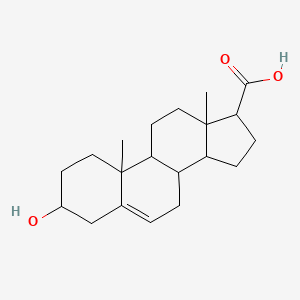
![17-Acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B7769972.png)
